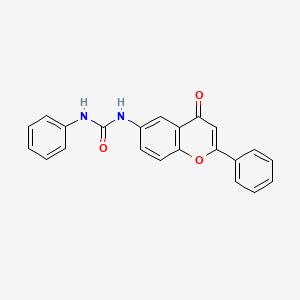
1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea" is a derivative of 4H-chromene, a class of compounds known for their diverse biological activities and potential therapeutic applications. The chromene core is a common motif in natural products and synthetic compounds with pharmacological significance. The specific structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in many biologically active compounds, was achieved through a Vilsmeier reaction followed by oxidation using Jones reagent . Similarly, the synthesis of complex chromene derivatives can be accomplished through one-pot, multi-component reactions, as demonstrated by the preparation of a piperidinyl phenyl chromene derivative using 4-hydroxy-coumarin, piperidinobenzaldehyde, and thiourea in the presence of p-toluenesulfonic acid . These methods highlight the versatility of chromene chemistry and the potential for synthesizing a wide range of derivatives, including the target compound "1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea."
Molecular Structure Analysis
The molecular structure of chromene derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the X-ray supramolecular structure analysis of chromeno[4,3-c]pyrazol-4-ones revealed that the phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system, which is consistent with NMR spectroscopy findings . This kind of detailed structural analysis is crucial for understanding the behavior of chromene derivatives in different environments and can provide insights into the molecular structure of the compound .
Chemical Reactions Analysis
Chromene derivatives can undergo a variety of chemical reactions, including 1,3-dipolar cycloaddition, as seen in the synthesis of pyrrolo[3,4-d]isoxazole derivatives from N-arylmaleimides and nitrile oxide . The reactivity of the chromene moiety can be exploited to create a diverse array of compounds with potential biological activities. The specific reactions that "1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea" may undergo would depend on the substituents present on the chromene core and the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the crystal structure and Hirshfeld surface analysis of a coumarine-based acylthiourea synthon showed that the coumarin and phenyl rings are nearly coplanar, which affects the molecule's intermolecular interactions and stability . These properties are important for the compound's solubility, stability, and reactivity, which in turn can affect its potential as a drug candidate. The specific properties of "1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea" would need to be determined through experimental studies, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to fully understand its behavior and potential applications.
Aplicaciones Científicas De Investigación
Pharmacological Applications
- Anticancer Drug Research : A study on S-1, a novel oral anticancer drug, shows its effectiveness in improving tumor-selective toxicity through biochemical modulation. This research highlights the potential of complex organic compounds in cancer treatment (Sakata et al., 1998).
Materials Science and Environmental Health
- Exposure to Industrial Chemicals : Research on human exposure to phthalates and their oxidative metabolites as biomarkers discusses the widespread use of industrial chemicals and their potential health effects. This study reflects the environmental and health impacts of synthetic compounds (Barr et al., 2003).
Biomonitoring and Health Effects
- Phenol and Paraben Concentrations : An investigation into the associations between urinary phenol and paraben concentrations with markers of oxidative stress and inflammation among pregnant women in Puerto Rico emphasizes the importance of monitoring exposure to synthetic compounds and understanding their health implications (Watkins et al., 2015).
Oxidative Stress and Antioxidants
- Ascorbic Acid Intervention Study : A study on the effect of acute ascorbic acid supplementation on exercise-induced free radical production highlights the role of antioxidants in mitigating oxidative stress caused by various stressors, including chemical exposure (Ashton et al., 1999).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(4-oxo-2-phenylchromen-6-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-19-14-21(15-7-3-1-4-8-15)27-20-12-11-17(13-18(19)20)24-22(26)23-16-9-5-2-6-10-16/h1-14H,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWZLEPQNJQAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2500363.png)
![(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2500364.png)
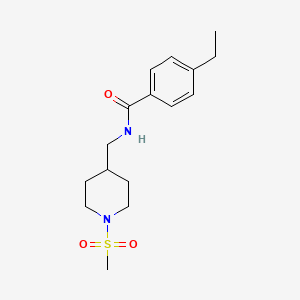
![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)
![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)
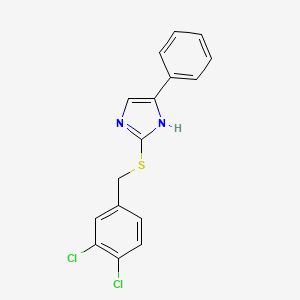
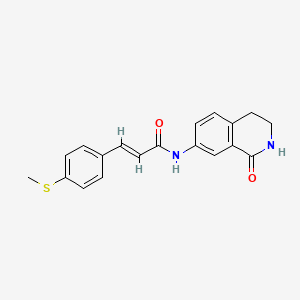
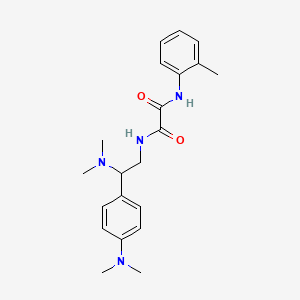
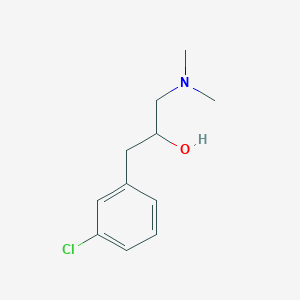


![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)
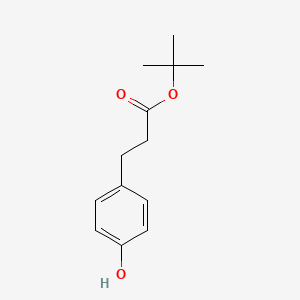
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)